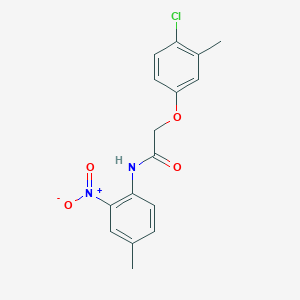
N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential therapeutic applications. The purpose of
Applications De Recherche Scientifique
N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the inhibition of the reuptake of norepinephrine and dopamine, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride involves the inhibition of the reuptake of norepinephrine and dopamine, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmitter signaling, which is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which leads to an enhancement of their neurotransmitter signaling. It has also been shown to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride has a number of advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one of the limitations is that it has a relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for the study of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride. One potential direction is to investigate its potential therapeutic applications in the treatment of addiction. Another potential direction is to study its long-term effects on the brain and behavior. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis method of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride involves the condensation of benzyl chloride and 2-chloroacetophenone in the presence of sodium hydroxide. This reaction produces N-benzyl-2-chloroacetophenone, which is further reduced with sodium borohydride to yield N-benzyl-1-(2-chlorophenyl)methanamine. The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt of this compound.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFDDBAFNJUMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)

![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
